molecular formula C25H24N2O3S2 B2647387 3-(benzenesulfonyl)-N-benzyl-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)propanamide CAS No. 900004-92-4

3-(benzenesulfonyl)-N-benzyl-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)propanamide

Cat. No.: B2647387
CAS No.: 900004-92-4
M. Wt: 464.6
InChI Key: HPPDNPLMHSRJKP-UHFFFAOYSA-N
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Description

3-(benzenesulfonyl)-N-benzyl-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)propanamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzenesulfonyl group, a benzyl group, and a benzothiazole moiety. The presence of these functional groups contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-N-benzyl-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone.

    Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group is introduced via sulfonylation, where the benzothiazole intermediate reacts with benzenesulfonyl chloride in the presence of a base such as pyridine.

    Attachment of the Benzyl Group: The benzyl group is attached through a nucleophilic substitution reaction, where the sulfonylated benzothiazole reacts with benzyl chloride.

    Formation of the Propanamide Moiety: The final step involves the reaction of the intermediate with propanoyl chloride to form the propanamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(benzenesulfonyl)-N-benzyl-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace certain groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

3-(benzenesulfonyl)-N-benzyl-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)propanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical assays and studies.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-N-benzyl-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)propanamide involves its interaction with specific molecular targets. The benzothiazole moiety can bind to enzymes or receptors, modulating their activity. The benzenesulfonyl group may enhance the compound’s binding affinity and specificity, while the benzyl group can influence its solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 3-(benzenesulfonyl)-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)propanamide
  • N-(3-ethyl-5,7-dimethyl-1,3-benzothiazol-2-ylidene)propanamide

Uniqueness

3-(benzenesulfonyl)-N-benzyl-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)propanamide is unique due to the presence of the benzyl group, which distinguishes it from other similar compounds

Properties

IUPAC Name

3-(benzenesulfonyl)-N-benzyl-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O3S2/c1-18-15-19(2)24-22(16-18)26-25(31-24)27(17-20-9-5-3-6-10-20)23(28)13-14-32(29,30)21-11-7-4-8-12-21/h3-12,15-16H,13-14,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPPDNPLMHSRJKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(S2)N(CC3=CC=CC=C3)C(=O)CCS(=O)(=O)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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